3,5-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine
Overview
Description
The compound “3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenemethanol” is a related compound . It has the molecular formula C9H7Cl2F3O2 and a molecular weight of 275.05 .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenemethanol” consists of a benzene ring with two chlorine atoms and a trifluoroethoxy group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenemethanol” include a molecular formula of C9H7Cl2F3O2 and a molecular weight of 275.05 .Scientific Research Applications
Synthesis and Characterization Techniques
Advanced Synthesis Methods : The synthesis of complex fluorinated compounds, such as those involving trifluoroethoxy groups, often involves innovative techniques to introduce fluorine-containing functional groups. For instance, the direct trifluoroethoxylation of certain pyridine derivatives showcases the methodology to substitute halogen groups with trifluoroethoxy groups, a technique potentially applicable to synthesizing 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine (Qian et al., 1994).
Characterization and Mechanistic Insights : Detailed characterization, including mass spectrometry, IR, and NMR spectroscopy, is crucial for understanding the structure and properties of synthesized compounds. Research on related compounds offers insights into the mechanistic pathways of reactions involving chloro and trifluoroethoxy groups, aiding in the design of new synthetic strategies and the elucidation of reaction mechanisms (Gubaidullin et al., 2004).
Potential Applications in Scientific Research
Medicinal Chemistry : The manipulation of halogen and trifluoroethoxy groups can lead to compounds with significant pharmacological and biological properties. Techniques for the synthesis of trifluoromethoxylated aromatic compounds, for instance, are critical in the discovery and development of new pharmaceuticals, highlighting the potential medicinal applications of compounds like this compound (Feng & Ngai, 2016).
Organic Synthesis and Material Science : The structural features of this compound suggest its potential utility in the synthesis of polymers, resins, and other macromolecular systems. Research on benzylamine derivatives and their incorporation into polymers for investigating the action mechanism of enzymes like benzylamine oxidase underscores the relevance of such compounds in material science and biotechnology (Bertini et al., 1999).
Properties
IUPAC Name |
[3,5-dichloro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3NO/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-2H,3-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFCUAKTSJZHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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